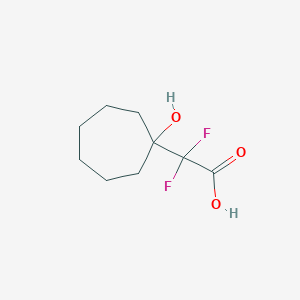

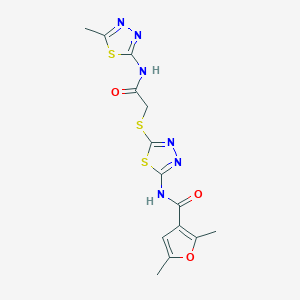

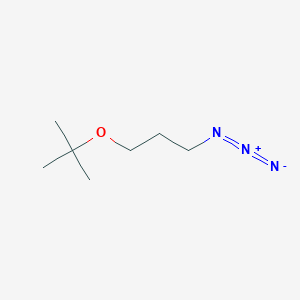

![molecular formula C20H18N4O2 B2541347 N-苄基-1,7-二甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 899394-56-0](/img/structure/B2541347.png)

N-苄基-1,7-二甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of pyrido[1,2-a]pyrimidine, which is a fused heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzyl and pyrido[1,2-a]pyrimidine moieties have been synthesized and evaluated for their biological activities, such as analgesic properties [4, 8].

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various starting materials such as ethyl esters of pyrido[1,2-a]pyrimidine carboxylic acids with benzylamines . The synthesis process may include condensation reactions, as well as the use of reagents like benzyl chloroformate in the presence of pyridine . The synthesis of these compounds is often aimed at creating new pharmacologically active molecules, with a particular focus on optimizing biological properties through chemical modifications, such as methylation at specific positions on the pyridine moiety .

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a pyrido[1,2-a]pyrimidine nucleus, which is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The structure is further modified by substituents such as benzyl groups and additional methyl groups, which can influence the compound's biological activity and physical properties [4, 8]. X-ray crystallography, NMR spectroscopy, and DFT calculations are commonly used to confirm the structure and analyze intermolecular interactions, such as hydrogen bonding and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves interactions with amines, amino acids, and alcohols, which can lead to the formation of various products, including amides and esters . The presence of reactive functional groups such as carboxamide allows for further derivatization and the potential for creating a diverse array of analogs with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as π-systems, can affect their solubility, crystallinity, and stability . The compounds' spectroscopic properties, such as IR absorption bands and NMR chemical shifts, provide insights into their electronic structure and intermolecular interactions [3, 4]. Additionally, computational ADME studies can predict their pharmacokinetic properties, including oral bioavailability, which is crucial for drug development .

科学研究应用

合成和化学性质

- 已经合成了源自维斯那金酮和凯林酮的新型杂环化合物,它们显示出抗炎和镇痛特性。这些化合物包括各种杂环骨架,表明嘧啶衍生物在合成具有潜在生物活性的新化学实体方面具有多功能性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

- 对吡啶和嘧啶部分的修饰以增强镇痛特性的研究突出了结构改变在优化生物活性中的重要性。研究发现,特定的修饰可以提高生物功效,表明开发新的镇痛化合物具有潜力 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015)。

生物应用

- 已经对吡啶和嘧啶衍生物进行了合成和评估,以研究它们的细胞毒性活性。这些化合物已经在体内模型中显示出有希望的结果,表明在癌症治疗中具有潜在的应用 (Bu, Deady, Finlay, Baguley, & Denny, 2001)。

- 噻吩并[2,3-d]嘧啶衍生物的抗菌活性研究表明对各种细菌菌株具有显着的抑制作用,表明它们作为抗菌剂的潜力。这展示了嘧啶衍生物在解决耐药性微生物感染中的应用 (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)。

结构分析和超分子聚集

- 对噻唑并[3,2-a]嘧啶的构象特征和超分子聚集的研究提供了对其结构特征的见解。通过改变取代基,观察到分子间相互作用模式的显着差异,影响化合物的物理性质及其潜在的生物活性 (Nagarajaiah & Begum, 2014)。

未来方向

属性

IUPAC Name |

N-benzyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-8-9-17-22-18-15(20(26)24(17)12-13)10-16(23(18)2)19(25)21-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJNFAZOROVBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

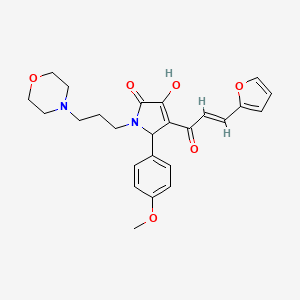

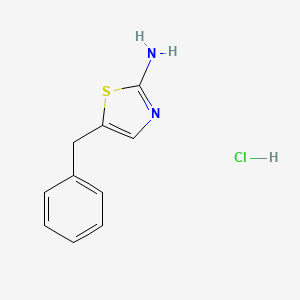

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

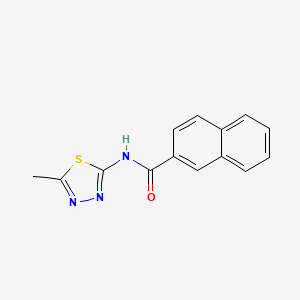

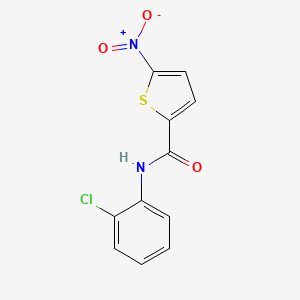

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)

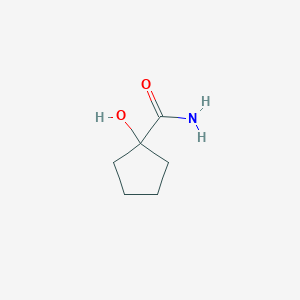

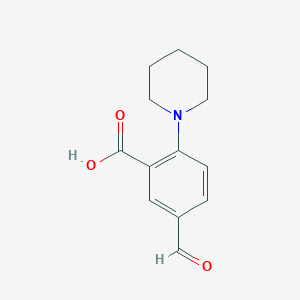

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)